3-Bromo-4-chloropyridine
Overview
Description
3-Bromo-4-chloropyridine (3-BCP) is a heterocyclic compound containing both a bromine and a chlorine atom, and is classified as an organobromine compound. It is a colorless, crystalline solid with a melting point of 136°C and a boiling point of 192°C. 3-BCP is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Catalysis and Chemical Reactions
- Selective Amination: 3-Bromo-4-chloropyridine is used in selective amination processes. For instance, amination of halopyridines catalyzed by palladium-Xantphos complex is an example where 3-bromo derivatives play a role (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
- Ortho-Lithiation: This compound is also involved in the regioselective ortho-lithiation of halopyridines, which is crucial for synthesizing ortho-disubstituted pyridines (G. Gribble & M. Saulnier, 1993).
- Amination Reactions: It is used in amination reactions that involve rearrangements, presumably involving pyridyne intermediates. This suggests its role in complex chemical synthesis (M. Pieterse & H. J. Hertog, 2010).
Synthesis and Molecular Structure
- Halogen/Halogen Displacement: In the field of synthesis, this compound undergoes halogen/halogen displacement reactions. This is key in creating various pyridine derivatives (M. Schlosser & F. Cottet, 2002).
- Microwave-Assisted Amination: Its use in microwave-assisted amination with substituted aminoethanols indicates its significance in modern synthetic methodologies (Jeong Guen Kim et al., 2010).
- Vibrational Spectra and Structure: Research on its vibrational spectra and structure contributes to a better understanding of halopyridines at a molecular level (Praveenkumar Boopalachandran, Hong-Li Sheu, & J. Laane, 2012).
Material Science and Physical Chemistry
- Crystal Structure Analysis: The compound plays a role in crystal structure analysis, as seen in the synthesis of specific pyrazole-5-carbonyl derivatives. This highlights its utility in crystallography and material science (Li et al., 2015).
- Electronic and Non-Linear Optical Properties: It is involved in the study of electronic and non-linear optical properties, as shown in the synthesis of derivatives via Pd-Catalyzed Suzuki Cross-Coupling Reaction (Usman Nazeer et al., 2020).
Safety and Hazards
3-Bromo-4-chloropyridine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, like 3-bromo-4-chloropyridine, often interact with the respiratory system .
Mode of Action
Halogenated pyridines are often involved in nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, replaces a halogen atom in the molecule.
Biochemical Pathways
Halogenated pyridines are often used in organic synthesis, including the suzuki–miyaura cross-coupling reaction , which forms carbon-carbon bonds. This suggests that this compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
It’s known that the compound is hazardous and can cause acute toxicity if ingested, inhaled, or comes into contact with skin and eyes .
Properties
IUPAC Name |
3-bromo-4-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADXKWUCCGPQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958133 | |
Record name | 3-Bromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36953-42-1 | |
Record name | 3-Bromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-4-chloropyridine a useful starting material in organic synthesis, particularly for RDEA3170?
A1: this compound serves as a valuable building block due to its two halogen substituents: bromine and chlorine. These halogens can participate in various chemical reactions, allowing for further modifications of the pyridine ring.
- Suzuki Coupling: As demonstrated in the synthesis of RDEA3170 [], the bromine atom in this compound can be selectively replaced with complex aromatic groups through a palladium-catalyzed Suzuki coupling reaction. This reaction is crucial for introducing the 4-cyanonaphthalen-1-yl substituent present in RDEA3170.
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